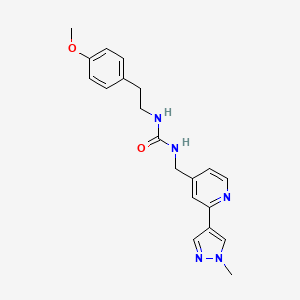

![molecular formula C21H20N4O2S B2448998 2-((2-メチル-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(o-トリル)プロパンアミド CAS No. 1190001-11-6](/img/structure/B2448998.png)

2-((2-メチル-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(o-トリル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ホスファチジルイノシトール3キナーゼ(PI3K)阻害

この化合物は、PI3Kを阻害することが発見されている分子群の一部です . PI3Kは、細胞成長、増殖、分化、運動性、生存、細胞内輸送など、細胞機能に関与する酵素ファミリーであり、がん治療の重要な標的となっています .

ヒストン脱アセチル化酵素(HDAC)阻害

この化合物は、HDAC阻害剤としての可能性も示しています . HDACは、ヒストン上のε-N-アセチルリジンアミノ酸からアセチル基を除去する酵素群であり、ヒストンがDNAをより強く巻き付けることを可能にします。 これは、遺伝子発現に影響を与えるため、がん治療において重要です .

PI3K/HDACデュアル阻害

興味深いことに、この化合物は、PI3KとHDACの両方を標的とするデュアル阻害剤として設計されています . このデュアル機能により、2つの異なるメカニズムを同時に標的とすることで、がん治療の有効性を高める可能性があります .

抗増殖活性

この化合物は、K562やHut78など、特定の種類の細胞に対して強力な抗増殖活性を示しています . これは、特にがんの治療において、これらの細胞の増殖を阻害するために使用できる可能性があることを意味します .

がん薬開発

PI3K/HDACデュアル阻害剤としての可能性と抗増殖活性から、この化合物は、新しいがん薬の開発にとって有望な候補と考えられます .

炎症性疾患の治療

作用機序

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly those involved in the phosphoinositide-3 kinase (PI3K) pathway . It has been found to have inhibitory activities against PI3K and HDAC , indicating its potential role in biochemical reactions involving these enzymes.

Cellular Effects

The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2, suggest potential changes in its effects over time .

Dosage Effects in Animal Models

It is being studied in a phase I trial for subjects with advanced malignancies .

Metabolic Pathways

The compound is involved in the PI3K pathway . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its unique pharmacokinetic properties suggest potential interactions with transporters or binding proteins .

特性

IUPAC Name |

2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDTCRIANAOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

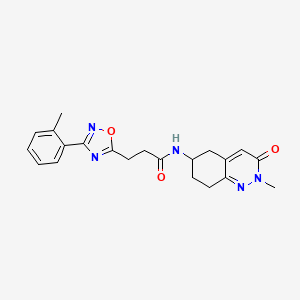

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

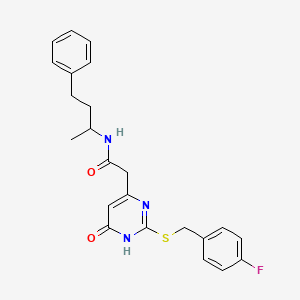

![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)

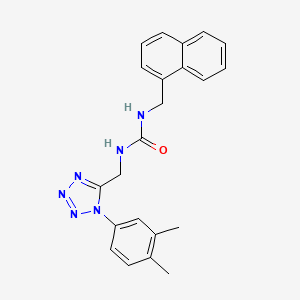

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)

![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)

![methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2448938.png)